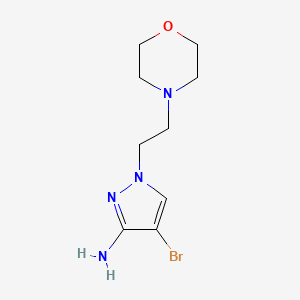

4-Bromo-1-(2-morpholinoethyl)-1h-pyrazol-3-amine

Description

Properties

Molecular Formula |

C9H15BrN4O |

|---|---|

Molecular Weight |

275.15 g/mol |

IUPAC Name |

4-bromo-1-(2-morpholin-4-ylethyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H15BrN4O/c10-8-7-14(12-9(8)11)2-1-13-3-5-15-6-4-13/h7H,1-6H2,(H2,11,12) |

InChI Key |

COFNQKRPTPGCQG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation and Bromination

While direct literature on the exact pyrazole ring formation for this compound is limited, analogous methods for related pyrazole derivatives suggest the following:

- Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or alkynes to form the pyrazole core.

- Bromination at the 4-position of the pyrazole ring can be achieved using brominating agents such as tribromooxyphosphorus (Phosphorus tribromide oxide, POBr3) or N-bromosuccinimide (NBS).

- For example, a related synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine involves:

This multi-step sequence can be adapted for 4-bromo substitution on the pyrazole ring, with careful control of regioselectivity.

Attachment of Morpholinoethyl Group to Pyrazole Nitrogen

The morpholinoethyl substituent can be introduced via alkylation of the pyrazole nitrogen (N-1 position) using 2-(morpholino)ethyl halides (e.g., bromide or chloride) under basic conditions:

- Reaction: N-alkylation of pyrazol-3-amine with 2-(morpholino)ethyl bromide.

- Conditions: Typically performed in polar aprotic solvents (e.g., DMF) with a base such as potassium carbonate.

- Outcome: Formation of 4-bromo-1-(2-morpholinoethyl)-1H-pyrazol-3-amine.

Alternatively, the morpholinoethyl group can be introduced earlier in the synthesis via nucleophilic substitution on an aromatic precursor, as described in 2.1.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Materials/Intermediates | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Aromatic nucleophilic substitution (S_NAr) | 4-bromo-1-fluoro-nitrobenzene + 4-(2-aminoethyl)morpholine | Microwave or heating, solvent (e.g., DMF) | 4-bromo-1-(2-morpholinoethyl)-nitrobenzene | High yield, scalable |

| 2 | Reduction and pyrazole formation | Nitro intermediate | Reduction agents (e.g., catalytic hydrogenation) | Amino-substituted pyrazole precursor | Reduction of nitro to amine |

| 3 | Pyrazole ring construction | Hydrazine derivatives + 1,3-dicarbonyl compounds | Condensation under acidic/basic conditions | Pyrazole ring with substituents | Forms pyrazole core |

| 4 | Bromination | Pyrazole intermediate | Brominating agents (e.g., POBr3, NBS) | 4-bromo-substituted pyrazole | Regioselective bromination |

| 5 | N-alkylation | Pyrazol-3-amine + 2-(morpholino)ethyl halide | Base (e.g., K2CO3), solvent (e.g., DMF), heat | This compound | Alkylation at N-1 position |

Optimization and Scale-up Considerations

- Microwave-assisted reactions for the S_NAr step improve reaction rates and yields, facilitating scale-up.

- Avoidance of highly toxic reagents such as cyanogen bromide and n-butyl lithium is preferred; alternative bromination methods (e.g., tribromooxyphosphorus) provide safer routes.

- Continuous flow reactors and automated synthesis platforms can be employed to enhance reproducibility and purity.

- Purification typically involves extraction, crystallization, and chromatographic techniques to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-morpholinoethyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-morpholinoethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry and material science. Below is a detailed comparison of 4-Bromo-1-(2-morpholinoethyl)-1H-pyrazol-3-amine with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Structural Analogues

Key Comparisons

Polarity and Solubility

- Halogenated benzyl derivatives (e.g., 2-fluorobenzyl, 4-iodobenzyl) exhibit moderate polarity but higher molecular weights, which may reduce solubility. The 4-iodobenzyl analogue has a molecular weight of 378.01 g/mol, significantly higher than the parent compound (285.14 g/mol) .

Thermal and Chemical Stability

- Aryl halides (e.g., bromine, iodine) are generally stable under standard conditions but may participate in cross-coupling reactions, expanding their utility in synthetic chemistry .

Biological Activity

4-Bromo-1-(2-morpholinoethyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities. Its unique structure, featuring a bromine atom and a morpholinoethyl group, contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and mechanisms of action based on current research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 µM.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.78 - 1.56 |

| Streptococcus epidermidis | 0.78 - 1.56 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, particularly in relation to the modulation of cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that it can inhibit COX-2 and lipoxygenase (LOX), which are key mediators in inflammatory pathways . This suggests potential therapeutic applications in conditions characterized by inflammation, such as arthritis.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including enzymes and receptors. For instance, it may inhibit enzymes involved in inflammatory processes or microbial growth, thereby modulating biological pathways associated with these activities.

Case Studies

A notable study examined the effects of this compound on inflammatory markers in animal models. The administration of varying doses resulted in a significant reduction in edema compared to control groups treated with saline or standard anti-inflammatory drugs .

Figure 1: Reduction of Edema in Animal Models

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Standard Drug (Indomethacin) | 50 |

| 4-Bromo Compound (10 mg/kg) | 40 |

| 4-Bromo Compound (20 mg/kg) | 60 |

Q & A

What are the recommended synthetic routes for 4-Bromo-1-(2-morpholinoethyl)-1H-pyrazol-3-amine?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Pyrazole Formation: Start with a brominated pyrazole precursor (e.g., 4-bromo-1H-pyrazol-3-amine) and introduce the morpholinoethyl group via nucleophilic substitution. The bromine atom at the 4-position is reactive toward amines under mild conditions .

Substitution Reaction: React the brominated pyrazole with 2-morpholinoethyl chloride or a similar electrophile in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) at 60–80°C for 12–24 hours .

Purification: Use column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization to isolate the product. Confirm purity via HPLC (>95%) .

How can the purity and structural integrity of this compound be verified?

Methodological Answer:

- Spectroscopic Techniques:

- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity .

- X-ray Crystallography: For unambiguous confirmation, single-crystal analysis via SHELXL (SHELX suite) is recommended .

What strategies optimize the substitution reactivity of the bromine atom in this compound?

Advanced Methodological Answer:

- Catalytic Systems: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective bromine replacement with aryl/heteroaryl groups. Use ligands like XPhos to enhance reactivity .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

- Temperature Control: Microwave-assisted synthesis (100–120°C, 30 min) accelerates substitution while minimizing decomposition .

- Monitoring: Track reaction progress via TLC or in situ IR spectroscopy to optimize reaction times .

How can computational modeling predict the biological interactions of this compound?

Advanced Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The morpholinoethyl group enhances solubility and binding to polar active sites .

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Focus on hydrogen bonding between the morpholine oxygen and catalytic residues .

- QSAR Studies: Correlate substituent effects (e.g., bromine position) with inhibitory activity using descriptors like logP and polar surface area .

How to resolve contradictions in spectroscopic data during structural elucidation?

Advanced Methodological Answer:

- Cross-Validation: Combine 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the morpholinoethyl CH₂ and pyrazole C3 confirm connectivity .

- Crystallographic Refinement: If X-ray data conflicts with NMR, prioritize crystallography for bond-length/angle accuracy. SHELXL’s refinement tools (e.g., TWINABS) handle twinning or disorder .

- Isotopic Labeling: Synthesize deuterated analogs to simplify overlapping proton signals in crowded regions (e.g., pyrazole ring) .

What role does the morpholinoethyl group play in modulating biological activity?

Methodological Answer:

- Solubility Enhancement: The morpholine ring increases water solubility (logP reduction by ~1.5 units), critical for in vivo bioavailability .

- Target Engagement: The oxygen in morpholine forms hydrogen bonds with kinase ATP-binding pockets (e.g., PI3K inhibitors), improving binding affinity .

- Metabolic Stability: Morpholinoethyl groups resist oxidative metabolism in liver microsomes, extending half-life in pharmacokinetic studies .

How to design experiments for analyzing degradation pathways under physiological conditions?

Advanced Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via LC-MS to identify degradants .

- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze using UPLC-QTOF. Major pathways include morpholine ring oxidation and debromination .

- Stability Profiling: Use accelerated stability chambers (40°C/75% RH) over 4 weeks. Degradation kinetics follow first-order models; adjust formulation (e.g., lyophilization) accordingly .

What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Optimization: Transition from batch to flow chemistry for safer handling of exothermic steps (e.g., bromine substitution). Use Corning AFR modules for continuous production .

- Impurity Control: Monitor byproducts (e.g., di-substituted derivatives) via in-line PAT tools (ReactIR). Adjust stoichiometry of 2-morpholinoethyl chloride to minimize side reactions .

- Regulatory Compliance: Ensure compliance with ICH guidelines for residual solvents (e.g., DMF < 880 ppm) and heavy metals (USP <232/233>) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.